![molecular formula C14H16FNO2 B2866723 (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1495308-76-3](/img/structure/B2866723.png)
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as RTI-126, is a synthetic compound that belongs to the phenyltropane class of drugs. This compound is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its ability to inhibit the reuptake of dopamine in the brain. By blocking the dopamine transporter, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling is thought to underlie the therapeutic effects of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several biochemical and physiological effects, including increasing dopamine levels in the brain, reducing drug-seeking behavior, and improving motor function in animal models of Parkinson's disease. However, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone also has potential side effects, including anxiety, restlessness, and increased heart rate. These side effects may limit the use of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the complex synthesis method and potential side effects may limit its use in some lab settings.
Orientations Futures
There are several future directions for research on (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone to better understand its therapeutic potential and potential side effects.
2. Development of more selective dopamine transporter inhibitors that have fewer side effects than (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
3. Studies on the long-term effects of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone on dopamine signaling and behavior in animal models.
4. Clinical trials to test the efficacy of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in treating Parkinson's disease, ADHD, and drug addiction.
5. Development of new drug delivery methods to improve the bioavailability and efficacy of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
In conclusion, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a potent dopamine reuptake inhibitor that has potential applications in the treatment of various neurological disorders. While the complex synthesis method and potential side effects may limit its use in some settings, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone remains an important tool for studying the role of dopamine in the brain. Further research is needed to fully understand the therapeutic potential and limitations of this compound.
Méthodes De Synthèse
The synthesis of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, starting with the reaction of 2-fluorophenylacetonitrile with 3-methyl-2-oxazolidinone to form 2-fluorophenyl-3-methyl-2-oxazolidinone. This intermediate is then reacted with lithium diisopropylamide and 1,3-dibromopropane to form the bicyclic compound. Finally, the ketone group is reduced to form (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in reward, motivation, and movement. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and ADHD. Furthermore, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
(2-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-13-4-2-1-3-12(13)14(18)16-9-5-6-10(16)8-11(17)7-9/h1-4,9-11,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELNHOJKKIQORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.